Bienvenue dans la boutique en ligne BenchChem!

2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(trifluoromethyl)aniline

Drug design Physicochemical property Lipophilicity

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-(trifluoromethyl)aniline (CAS 175134-94-8) is a synthetic organic molecule belonging to the N-aryl-1,2,3,4-tetrahydroisoquinoline class. Its structure comprises a tetrahydroisoquinoline core N-linked to a 2-amino-4-trifluoromethylbenzene ring (molecular formula C₁₆H₁₅F₃N₂, molecular weight 292.30 g/mol).

Molecular Formula C16H15F3N2
Molecular Weight 292.3 g/mol
CAS No. 175134-94-8
Cat. No. B061198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(trifluoromethyl)aniline
CAS175134-94-8
Molecular FormulaC16H15F3N2
Molecular Weight292.3 g/mol
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)C3=C(C=C(C=C3)C(F)(F)F)N
InChIInChI=1S/C16H15F3N2/c17-16(18,19)13-5-6-15(14(20)9-13)21-8-7-11-3-1-2-4-12(11)10-21/h1-6,9H,7-8,10,20H2
InChIKeyAHIFAQQLUMZAGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-(trifluoromethyl)aniline (CAS 175134-94-8): Fluorinated Tetrahydroisoquinoline Building Block for Kinase and Epigenetic Probe Synthesis


2-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-(trifluoromethyl)aniline (CAS 175134-94-8) is a synthetic organic molecule belonging to the N-aryl-1,2,3,4-tetrahydroisoquinoline class [1]. Its structure comprises a tetrahydroisoquinoline core N-linked to a 2-amino-4-trifluoromethylbenzene ring (molecular formula C₁₆H₁₅F₃N₂, molecular weight 292.30 g/mol) [1]. The compound is primarily offered as a fluorinated building block (含氟砌块) by specialty chemical suppliers for research and further manufacturing use . The tetrahydroisoquinoline scaffold forms the backbone of several approved drugs targeting cancer, neurological disorders, and inflammatory conditions . The trifluoromethyl substituent is known to enhance metabolic stability and membrane permeability in drug-like molecules [2].

Why In-Class Tetrahydroisoquinoline Analogs Cannot Simply Be Interchanged with 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-(trifluoromethyl)aniline


Substituting this compound with a closely related N-aryl tetrahydroisoquinoline analog carries quantifiable risk because even subtle positional or substituent changes produce measurable differences in key drug-likeness parameters. The non-fluorinated parent analog 2-(3,4-dihydroisoquinolin-2(1H)-yl)aniline (CAS 246247-91-6) exhibits a computed XLogP3 of 2.9 versus 3.8 for the target compound—a ΔLogP of +0.9 log units driven entirely by the trifluoromethyl substituent [1][2]. This difference translates to approximately an 8-fold increase in predicted octanol-water partition coefficient, directly impacting membrane permeability, protein binding, and metabolic stability profiles [3]. Furthermore, the positional isomer 4-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(trifluoromethyl)aniline (CAS 914348-87-1), despite sharing identical molecular formula and computed LogP, places the aniline amino group at a different ring position, altering hydrogen-bonding geometry and potentially reversing biological target engagement [1][4]. In the broader N-aryl tetrahydroisoquinoline literature, even para-fluoro versus para-chloro N-phenyl substitutions have been shown to produce orders-of-magnitude differences in estrogen receptor binding (IC₅₀ range: 2–36 nM) [5]. These data collectively demonstrate that generic in-class substitution without experimental verification of the specific CAS number cannot guarantee equivalent performance in any biological or synthetic application.

Quantitative Differential Evidence for 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-(trifluoromethyl)aniline (CAS 175134-94-8) Versus Closest Analogs


Computed Lipophilicity (XLogP3) Differentiation: Trifluoromethyl vs. Non-Fluorinated Parent Analog

The target compound exhibits a PubChem-computed XLogP3 of 3.8, compared to 2.9 for the non-fluorinated parent analog 2-(3,4-dihydroisoquinolin-2(1H)-yl)aniline (CAS 246247-91-6), representing a ΔLogP of +0.9 [1][2]. This difference is directly attributable to the trifluoromethyl substituent at the 5-position of the aniline ring and predicts approximately 8-fold higher lipophilicity [3].

Drug design Physicochemical property Lipophilicity

Hydrogen Bond Acceptor Count Differentiation: Implications for Target Engagement and Solubility

The target compound possesses 5 hydrogen bond acceptor (HBA) sites (3 from fluorine atoms on CF₃, 2 from the nitrogen atoms in the tetrahydroisoquinoline and aniline moieties) versus only 2 HBA sites for the non-fluorinated analog [1][2]. This 2.5-fold difference in HBA count alters the compound's capacity for directed hydrogen-bond interactions with biological targets and affects aqueous solubility through differential water-network disruption [3].

Medicinal chemistry Structure-activity relationship Hydrogen bonding

Regioisomeric Differentiation: 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-(trifluoromethyl)aniline vs. Positional Isomer 4-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-(trifluoromethyl)aniline

The target compound (CAS 175134-94-8) and its positional isomer (CAS 914348-87-1) share identical molecular formula (C₁₆H₁₅F₃N₂), molecular weight (292.30 g/mol), XLogP3 (3.8), and TPSA (29.3 Ų) as computed by PubChem [1][2]. However, the target compound places the trifluoromethyl group para to the aniline amino group and meta to the tetrahydroisoquinoline N-linkage, whereas the isomer places CF₃ ortho to the N-linkage and meta to the aniline amino group. This regioisomeric difference alters the pKa of the aniline NH₂ (through differential electronic effects), modifies the lowest-energy conformation around the N-aryl bond, and can invert selectivity in biological target engagement—as demonstrated in the broader N-aryl tetrahydroisoquinoline literature where para- vs. meta-substitution on the N-phenyl ring produced 10-fold differences in ERα binding affinity [3].

Regiochemistry Isomer comparison Structure-property relationship

Commercially Available Purity Grade Differentiation: 98% vs. 95% Specifications

Among verified non-excluded suppliers, the target compound is available at a minimum purity of 95% (AKSci, Bidepharm) and up to 98% (Leyan) . Bidepharm provides batch-specific quality control documentation including NMR, HPLC, and GC analysis reports . The melting point is experimentally determined as 104–106°C [1]. In contrast, the positional isomer (CAS 914348-87-1) and the non-fluorinated analog (CAS 246247-91-6) are listed with 95% purity specifications and lack the same breadth of documented QC traceability [2].

Chemical procurement Quality specification Purity

Class-Level Scaffold Evidence: N-Aryl Tetrahydroisoquinoline Anticancer Activity

While no target-specific IC₅₀ data were identified for CAS 175134-94-8 in the peer-reviewed literature, the broader N-aryl tetrahydroisoquinoline scaffold has been validated in multiple independent studies. Novel tetrahydroisoquinoline derivatives designed as antitumor agents exhibited in vitro activity against HepG2, HT-1080, KB, and MCF-7 cell lines with IC₅₀ values of 29.78 ± 0.516 μM [1]. In a separate study, certain 2-aryl-1-cyano-1,2,3,4-tetrahydroisoquinolines (CATHIQs) demonstrated excellent anticancer activity and apoptosis induction in NB4 and MKN-45 cells [2]. For kinase-targeted applications, tetrahydroisoquinoline-based compounds have been described as PI3 kinase and VEGFR-2 inhibitors in patent disclosures [3]. The trifluoromethyl substituent present on the target compound has been independently associated with enhanced metabolic stability and target binding in fluorine-containing drug candidates [4].

Anticancer Kinase inhibition Scaffold validation

Procurement-Driven Application Scenarios for 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-(trifluoromethyl)aniline (CAS 175134-94-8)


Kinase Inhibitor Probe Synthesis Requiring Fluorinated N-Aryl Tetrahydroisoquinoline Scaffold

For medicinal chemistry teams synthesizing kinase inhibitor probes based on the N-aryl tetrahydroisoquinoline scaffold, CAS 175134-94-8 provides a pre-assembled 5-CF₃-substituted building block with verified purity up to 98% [1]. The trifluoromethyl group confers a computed XLogP3 of 3.8 (ΔLogP +0.9 vs. non-fluorinated analog), which is expected to enhance passive membrane permeability and reduce oxidative metabolism at the aryl ring [2][3]. This compound is particularly relevant for PI3 kinase and VEGFR-2 inhibitor programs, where the tetrahydroisoquinoline core has patent precedent [4]. Procurement of this specific CAS number ensures the correct regioisomeric identity (2-N-linkage with 5-CF₃), avoiding the positional isomer (CAS 914348-87-1) which places the aniline amino group at a different position and would produce divergent SAR .

Epigenetic Probe Development Leveraging Tetrahydroisoquinoline-Containing HDAC Inhibitor Chemotypes

The 3,4-dihydroisoquinoline moiety is a recognized pharmacophore in epigenetic probe development, as exemplified by HDAC inhibitors bearing 3,4-dihydroisoquinolin-2(1H)-yl substituents with reported IC₅₀ values of 19 nM [1]. While CAS 175134-94-8 itself has not been profiled against HDACs, its 2-aryl tetrahydroisoquinoline core with a free aniline NH₂ provides a synthetic handle for further functionalization into HDAC-targeted agents [2]. The 5-CF₃ substituent may favorably occupy the hydrophobic foot-pocket region observed in certain HDAC isoform crystal structures [3]. Researchers procuring this compound for epigenetic probe synthesis should verify the 98% purity specification with batch-specific HPLC and NMR documentation available from suppliers [4].

Structure-Activity Relationship (SAR) Studies on N-Aryl Substitution Effects in Tetrahydroisoquinoline Bioactives

For systematic SAR exploration of N-aryl substitution effects on tetrahydroisoquinoline biological activity, CAS 175134-94-8 serves as a key member of a matched molecular pair series. Its computed properties (XLogP3 3.8, TPSA 29.3 Ų, HBA 5) [1] place it at a distinct position on the lipophilicity-hydrophilicity continuum relative to the non-fluorinated pair (XLogP3 2.9, HBA 2) [2] and the positional isomer (XLogP3 3.8, but with different electronic distribution) [3]. This makes it an essential comparator in any SAR study aiming to deconvolute electronic versus lipophilic contributions of the CF₃ group to biological activity. The experimentally determined melting point (104–106°C) [4] provides additional physicochemical characterization for crystallinity and formulation studies.

Quote Request

Request a Quote for 2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(trifluoromethyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.